molecular formula C7H9BrN2O B13137920 (R)-2-Amino-2-(6-bromopyridin-2-yl)ethanol

(R)-2-Amino-2-(6-bromopyridin-2-yl)ethanol

Cat. No.: B13137920
M. Wt: 217.06 g/mol
InChI Key: OMGUWDWNWSFKMB-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Amino-2-(6-bromopyridin-2-yl)ethanol is a chiral compound with a molecular formula of C7H9BrN2O It is a derivative of pyridine, featuring a bromine atom at the 6-position and an amino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(6-bromopyridin-2-yl)ethanol typically involves the bromination of 2-aminopyridine followed by a series of reactions to introduce the ethanol moiety. One common method includes the use of bromine and a suitable solvent under controlled conditions to achieve selective bromination at the 6-position

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(6-bromopyridin-2-yl)ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

®-2-Amino-2-(6-bromopyridin-2-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(6-bromopyridin-2-yl)ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-2-(6-bromopyridin-2-yl)ethanol is unique due to its chiral center and the presence of both amino and ethanol functional groups. This combination allows for specific interactions with biological targets and provides versatility in chemical synthesis .

Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

(2R)-2-amino-2-(6-bromopyridin-2-yl)ethanol

InChI

InChI=1S/C7H9BrN2O/c8-7-3-1-2-6(10-7)5(9)4-11/h1-3,5,11H,4,9H2/t5-/m0/s1

InChI Key

OMGUWDWNWSFKMB-YFKPBYRVSA-N

Isomeric SMILES

C1=CC(=NC(=C1)Br)[C@H](CO)N

Canonical SMILES

C1=CC(=NC(=C1)Br)C(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.